Unmatched Selectivity for GlyT2 Over GlyT1 and Off-Target Receptors
Org 25543 hydrochloride demonstrates exceptional selectivity for GlyT2, a critical advantage over comparator ALX-1393. While Org 25543 shows no activity at GlyT1 (pIC50 < 4, corresponding to an IC50 > 100,000 nM) and 56 other biological targets at concentrations ≥ 100 μM, ALX-1393 exhibits measurable off-target inhibition of GlyT1 with an IC50 of approximately 4,000 nM [1]. This high selectivity ensures that observed pharmacological effects are directly attributable to GlyT2 blockade, minimizing confounding variables in experimental models [2].
| Evidence Dimension | Selectivity for GlyT2 over GlyT1 |
|---|---|
| Target Compound Data | pIC50 < 4 (IC50 > 100,000 nM) at human GlyT1; No activity at 56 other targets (≥100 μM) |
| Comparator Or Baseline | ALX-1393: IC50 ~ 4,000 nM at human GlyT1 |
| Quantified Difference | >25-fold greater selectivity (based on IC50 at GlyT1) |
| Conditions | Human GlyT1 and GlyT2 expressed in CHO cells; [3H]-glycine uptake assay |
Why This Matters
For researchers, this selectivity ensures that in vivo and in vitro effects are specific to GlyT2 inhibition, reducing experimental noise and enabling cleaner interpretation of results.
- [1] Mingorance-Le Meur, A., et al. (2013). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 170(5), 1053–1063. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). Org 25543 Ligand Activity Charts. View Source
